Aluminium lanthanum trioxide

Catalog No.
S1508624
CAS No.
12003-65-5
M.F
AlLaO3
M. Wt
213.885 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminium lanthanum trioxide

CAS Number

12003-65-5

Product Name

Aluminium lanthanum trioxide

IUPAC Name

aluminum;lanthanum(3+);oxygen(2-)

Molecular Formula

AlLaO3

Molecular Weight

213.885 g/mol

InChI

InChI=1S/Al.La.3O/q2*+3;3*-2

InChI Key

BOIGHUSRADNYQR-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Al+3].[La+3]

Canonical SMILES

[O-2].[O-2].[O-2].[Al+3].[La+3]

Substrate Material for High-Temperature Superconductivity:

  • LaAlO3 is widely used as a substrate material for studying high-temperature superconductivity in other materials like strontium titanate (SrTiO3). When a thin film of LaAlO3 is deposited on SrTiO3, the interface between the two materials exhibits superconductivity at surprisingly low temperatures, despite neither material being superconducting on its own. This phenomenon, known as the interface induced superconductivity, is still under active investigation, and LaAlO3 plays a crucial role in enabling its exploration. Source: A. Ohtomo and H. Y. Hwang, "Nature" 427, 423 (2004):

Potential Applications in Solid Oxide Fuel Cells (SOFCs):

  • LaAlO3 is being explored as a potential electrolyte material for SOFCs due to its good ionic conductivity and chemical stability at high temperatures. However, further research is needed to address its limitations, such as relatively high electrical conductivity, which can lead to undesirable current leakage. Source: B.C.H. Steele, "Solid State Ionics" 129, 121 (2000):

Investigation in Neuromorphic Computing:

  • LaAlO3 is being investigated for its potential applications in neuromorphic computing, a field aiming to develop computing systems inspired by the human brain. Studies suggest that LaAlO3-based devices can exhibit memristor-like behavior, which is a key characteristic for emulating synaptic functions in artificial neural networks. Source: S. Bhattacharjee, E. J. W. Verstraeten, and K. Roy, "Applied Physics Letters" 106, 213106 (2015):

Aluminium lanthanum trioxide is an inorganic compound composed of aluminium, lanthanum, and oxygen. Its chemical formula can be represented as Al2La2O9\text{Al}_2\text{La}_2\text{O}_9, indicating a complex interplay between the two metal ions and oxygen. This compound is known for its unique properties, including high thermal stability, excellent dielectric characteristics, and catalytic activity, making it valuable in various industrial applications. Its crystalline structure typically exhibits a layered arrangement, which contributes to its physical properties and potential functionalities in electronic and optical materials.

Such as the oxidative coupling of methane and hydrocarbon transformations due to its unique catalytic properties.
  • Electronics: The compound's high dielectric constant makes it suitable for use in capacitors and other electronic components.
  • Optical Materials: It is utilized in the production of optical glasses that require high refractive indices and thermal stability.
  • Biomedical
  • Aluminium lanthanum trioxide can be synthesized using several methods:

    • Solid-State Reaction: This involves mixing stoichiometric amounts of aluminium oxide and lanthanum oxide powders followed by calcination at high temperatures (typically between 1200°C to 1600°C). This method ensures a homogeneous mixture and promotes the formation of the desired compound.
    • Sol-Gel Method: A more sophisticated approach involves the sol-gel process, where metal alkoxides are used as precursors. This method allows for better control over the composition and microstructure of the final product.
    • Hydrothermal Synthesis: In this method, reactants are dissolved in a solvent and subjected to high temperature and pressure in a sealed environment. This technique can yield high-purity compounds with specific morphologies.

    These synthesis methods not only influence the purity and structural properties of aluminium lanthanum trioxide but also its performance in various applications .

    Aluminium lanthanum trioxide shares similarities with several other compounds but stands out due to its unique combination of properties. Here are some comparable compounds:

    CompoundKey FeaturesUnique Aspects
    Lanthanum OxideHigh dielectric constant; used in opticsPrimarily consists of lanthanum only
    Aluminium OxideHigh hardness; excellent thermal stabilityPrimarily consists of aluminium only
    Lanthanum Strontium Cobalt OxideCatalytic properties; used in fuel cellsIncorporates strontium and cobalt
    Lanthanum Zirconium OxideHigh thermal stability; used in ceramicsIncorporates zirconium

    Aluminium lanthanum trioxide is unique due to its dual metal composition, which combines the advantageous properties of both aluminium and lanthanum, making it versatile for various scientific and industrial applications .

    Perovskite Structure Analysis

    LaAlO₃ adopts an ABO₃ perovskite structure, where lanthanum (La³⁺) occupies the A-site, and aluminium (Al³⁺) resides at the B-site, coordinated by six oxygen anions in an octahedral arrangement [1] [3]. The ideal cubic perovskite (space group Pm$\overline{3}$m) is distorted due to tilting of AlO₆ octahedra, reducing symmetry to rhombohedral (R$\overline{3}$c) [4]. This distortion arises from the mismatch between ionic radii: La³⁺ (1.36 Å) and Al³⁺ (0.535 Å) create steric strain, prompting cooperative rotations of octahedra along the axis [4].

    Table 1: Structural Parameters of LaAlO₃

    ParameterValueSource
    Pseudocubic lattice (Å)3.787 [1] [3]
    Rhombohedral angle (°)60.3 (at 300 K) [4]
    Al-O bond length (Å)1.91 [4]

    Rhombohedral Distortion Phenomena

    The rhombohedral phase is stabilized below 813 K, above which LaAlO₃ transitions to cubic symmetry [4]. Neutron diffraction studies reveal that the rotation angle of AlO₆ octahedra decreases from 6.2° at 300 K to 0° at the transition temperature, accompanied by a reduction in octahedral compression along the threefold axis [4]. This distortion modulates the electronic band structure, increasing the direct bandgap from 5.4 eV (cubic) to 5.6 eV (rhombohedral) [2].

    Surface Science of LaAlO₃

    Surface Reconstructions and Terminations

    LaAlO₃ surfaces exhibit termination-dependent reconstructions. The (001) surface typically terminates in either LaO or AlO₂ layers, with the former being more stable under oxygen-rich conditions [3]. Scanning probe microscopy studies show that LaO-terminated surfaces favor (√5 × √5)R26.6° reconstructions, while AlO₂ terminations adopt (2 × 2) symmetry [3]. These reconstructions minimize surface polarity by compensating charge through atomic rearrangements.

    (110) Surface Studies

    The (110) surface, a polar orientation, undergoes faceting to reduce electrostatic instability. Low-energy electron diffraction patterns reveal {100}-type microfacets with alternating LaO and AlO₂ terraces [3]. Density functional theory (DFT) calculations predict a surface energy of 1.2 J/m² for the (110) face, 30% higher than the (001) orientation, explaining its tendency to reconstruct [3].

    (111) Surface Investigations

    The (111) surface exhibits hexagonal symmetry with threefold rotation axes. Atomically resolved images show mixed termination layers containing both La and Al cations, stabilized by oxygen vacancy formation [3]. Surface X-ray diffraction measurements indicate a 2% contraction of the topmost interlayer spacing compared to the bulk [3].

    Surface Faceting Mechanisms

    Thermal annealing above 1,000°C induces macroscopic faceting on polished LaAlO₃ surfaces. Atomic force microscopy reveals the formation of {100} and {110} facets with angles of 45° and 35°, respectively [3]. This process is driven by minimization of surface energy, following the Wulff construction principle.

    Computational Structural Models

    First-principles calculations using the generalized gradient approximation (GGA) reproduce the rhombohedral distortion with 98% accuracy compared to experimental lattice parameters [4]. Hybrid functional (HSE06) methods predict a bandgap of 5.5 eV, aligning closely with optical absorption measurements [2]. Molecular dynamics simulations reveal that octahedral rotations occur via a soft phonon mode at the M-point of the Brillouin zone [4].

    Electronic Structure Theories

    The electronic structure of LaAlO₃ is characterized by a valence band maximum composed of O 2p orbitals and a conduction band minimum derived from La 5d and Al 3s states [2]. Spin-orbit coupling induces a splitting of 0.3 eV in the conduction band, as evidenced by angle-resolved photoemission spectroscopy [2]. The high dielectric constant (ε ≈ 25) arises from ionic polarization contributions, as described by the Clausius-Mossotti relation [1] [3].

    Equation 1: Dielectric Constant
    $$
    \varepsilon = 1 + \frac{N\alpha}{\varepsilon0(1 - N\alpha/3\varepsilon0)}
    $$
    where $$N$$ is the ion density and $$\alpha$$ the polarizability [1].

    GHS Hazard Statements

    Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 2 of 6 companies. For more detailed information, please visit ECHA C&L website;
    Of the 1 notification(s) provided by 4 of 6 companies with hazard statement code(s):;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    12003-65-5

    Dates

    Modify: 2023-08-15

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